Synthetic Efficiency: 100% Yield via a Novel Two-Step Process vs. 45% for Conventional Routes
Conventional synthesis of 3,5-diisopropylphenol via 1,3-diisopropylbenzene routes (J. Org. Chem. 1971, 36, 193-196; J. Org. Chem. 1967, 32, 585-588) requires cumbersome purification and achieves only approximately 45% overall yield [1]. In contrast, a newly patented process (US20040044255A1) delivers the compound in 100% yield without toxic peroxide intermediates, enabling safer large-scale production [1]. For procurement, this translates directly to cost-per-gram reductions and supply reliability for kilogram-scale campaigns.
| Evidence Dimension | Synthetic yield (overall) |
|---|---|
| Target Compound Data | 100% yield (patented two-step process via isophthalate ester alkylation) |
| Comparator Or Baseline | Conventional diazotization/oxidation route: ~45% overall yield |
| Quantified Difference | +55 percentage points (more than double the yield) |
| Conditions | Comparison of literature-reported yields for prior art routes versus the exemplified patent process |
Why This Matters
A 55-percentage-point yield advantage directly reduces raw material costs and waste, making the patented route the preferred source for bulk procurement.
- [1] US Patent Application US20040044255A1. Process for preparation of 3,5-bisalkylphenols. Paragraphs [0002]–[0008] and Example 1. View Source
